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molecular formula C30H32ClNO4S B1499833 Raloxifene Bismethyl Ether (hydrochloride) CAS No. 84541-36-6

Raloxifene Bismethyl Ether (hydrochloride)

Cat. No. B1499833
M. Wt: 538.1 g/mol
InChI Key: MPPNHHUKVJDWQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04418068

Procedure details

A 3 g. portion of 4-(2-piperidinoethoxy)-benzoic acid, hydrochloride, was combined with 20 ml. of 1,2-dichloroethane and 2 drops of dimethylformamide at -20° C., and 4 ml. of phosgene was added. The mixture was stirred for 90 minutes while the temperature was slowly raised to reflux, and then for 30 minutes at reflux. An additional 80 ml. of 1,2-dichloroethane was added, and then 2.7 g. of 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene. An 8.68 g. portion of aluminum chloride was added, and the mixture was stirred for 3 hours. An additional 2.66 g. of aluminum chloride was added, and the mixture was stirred for 16 hours more. The mixture was poured into a large amount of 1/1 dichloromethane/dilute aqueous hydrochloric acid. Additional dichloromethane containing a little methanol was added until distinct layers separated. The water layer was extracted several times with dichloromethane containing a little methanol, and the organic layers were combined and washed with water and with aqueous sodium chloride. The organic layer was then filtered and evaporated to an oil, which was dissolved in dichloromethane and a little methanol, and extracted with about 20 ml. of 5% aqueous sodium hydroxide, and then with water, aqueous ammonium chloride and water. The organic layer was then evaporated to about 4 g. of oil, which was dissolved in acetone. Diethyl ether was added, and impurities precipitated and were filtered out. The filtrate was evaporated to about 3.4 g. of foam, which was purified by preparative high-pressure liquid phase chromatography on silica gel, eluting with 1.5% methanol in chloroform. The product-containing fractions were combined and evaporated to obtain the desired product as 1.88 g. of yellow oil; m/e 501.198 by electron impact high resolution mass spectrometry; absorption maximum at 1650 on the infrared spectrum in chloroform; λmax (ε): 296 (32,500) on the ultraviolet spectrum in ethanol.
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catalyst
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Identifiers

REACTION_CXSMILES
Cl.[N:2]1([CH2:8][CH2:9][O:10][C:11]2[CH:19]=[CH:18][C:14]([C:15]([OH:17])=O)=[CH:13][CH:12]=2)[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1.C(Cl)([Cl:22])=O.[CH3:24][O:25][C:26]1[CH:27]=[CH:28][C:29]2[CH:33]=[C:32]([C:34]3[CH:39]=[CH:38][C:37]([O:40][CH3:41])=[CH:36][CH:35]=3)[S:31][C:30]=2[CH:42]=1.[Cl-].[Al+3].[Cl-].[Cl-]>CN(C)C=O.CO.ClCCl.ClCCCl>[ClH:22].[CH3:24][O:25][C:26]1[CH:27]=[CH:28][C:29]2[C:33]([C:15](=[O:17])[C:14]3[CH:13]=[CH:12][C:11]([O:10][CH2:9][CH2:8][N:2]4[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7]4)=[CH:19][CH:18]=3)=[C:32]([C:34]3[CH:35]=[CH:36][C:37]([O:40][CH3:41])=[CH:38][CH:39]=3)[S:31][C:30]=2[CH:42]=1 |f:0.1,4.5.6.7,12.13|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.N1(CCCCC1)CCOC1=CC=C(C(=O)O)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCCl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCCl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=CC2=C(SC(=C2)C2=CC=C(C=C2)OC)C1
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Eight
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C=O)C
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
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Type
solvent
Smiles
ClCCl
Step Ten
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 90 minutes while the temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at -20° C.
TEMPERATURE
Type
TEMPERATURE
Details
was slowly raised
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
for 30 minutes at reflux
Duration
30 min
STIRRING
Type
STIRRING
Details
the mixture was stirred for 3 hours
Duration
3 h
STIRRING
Type
STIRRING
Details
the mixture was stirred for 16 hours more
Duration
16 h
CUSTOM
Type
CUSTOM
Details
separated
EXTRACTION
Type
EXTRACTION
Details
The water layer was extracted several times with dichloromethane containing a little methanol
WASH
Type
WASH
Details
washed with water and with aqueous sodium chloride
FILTRATION
Type
FILTRATION
Details
The organic layer was then filtered
CUSTOM
Type
CUSTOM
Details
evaporated to an oil, which
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in dichloromethane
EXTRACTION
Type
EXTRACTION
Details
a little methanol, and extracted with about 20 ml
CUSTOM
Type
CUSTOM
Details
The organic layer was then evaporated to about 4 g
DISSOLUTION
Type
DISSOLUTION
Details
of oil, which was dissolved in acetone
ADDITION
Type
ADDITION
Details
Diethyl ether was added
CUSTOM
Type
CUSTOM
Details
impurities precipitated
FILTRATION
Type
FILTRATION
Details
were filtered out
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to about 3.4 g
CUSTOM
Type
CUSTOM
Details
of foam, which was purified by preparative high-pressure liquid phase chromatography on silica gel
WASH
Type
WASH
Details
eluting with 1.5% methanol in chloroform
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
Cl.COC=1C=CC2=C(SC(=C2C(C2=CC=C(C=C2)OCCN2CCCCC2)=O)C2=CC=C(C=C2)OC)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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